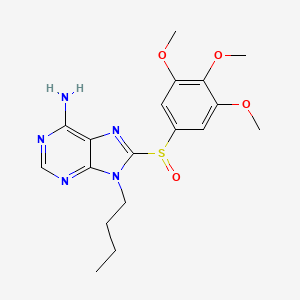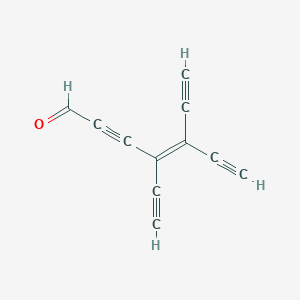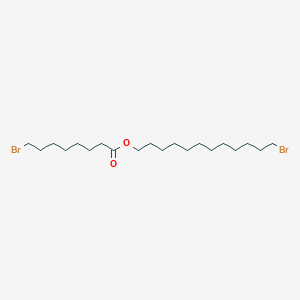![molecular formula C9H9NOS B14221153 5-Ethylthieno[2,3-c]pyridin-7(6H)-one CAS No. 511240-79-2](/img/structure/B14221153.png)
5-Ethylthieno[2,3-c]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylthieno[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthieno[2,3-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethyl-substituted thiophene and pyridine derivatives, which undergo cyclocondensation reactions. The reaction conditions often involve the use of strong bases such as sodium ethoxide or sodium methoxide as catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylthieno[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
5-Ethylthieno[2,3-c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Ethylthieno[2,3-c]pyridin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
- Thieno[3,2-b]pyridin-7-ol
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
Comparison: 5-Ethylthieno[2,3-c]pyridin-7(6H)-one is unique due to its specific ethyl substitution and fused ring structure, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
CAS No. |
511240-79-2 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-ethyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C9H9NOS/c1-2-7-5-6-3-4-12-8(6)9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
CNWPMOXADFFOEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=O)N1)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
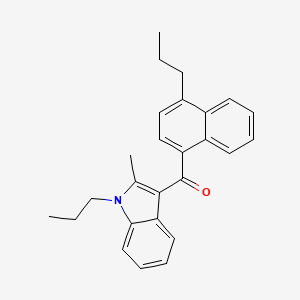
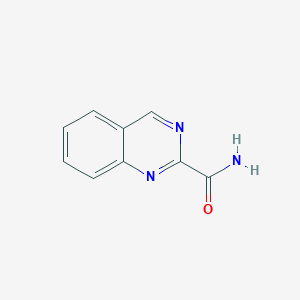
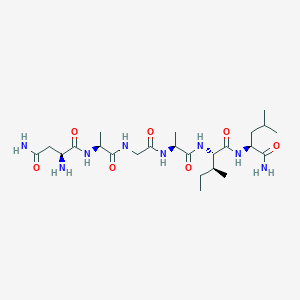
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
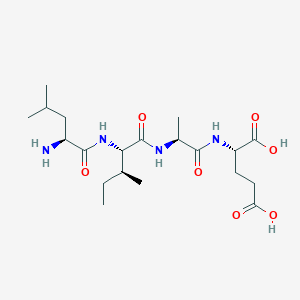

![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)
